molecular formula C8H12ClN3O2 B2845340 Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate CAS No. 1823462-45-8

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate

Cat. No. B2845340
CAS RN: 1823462-45-8
M. Wt: 217.65
InChI Key: YLBCYSQZLLUZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate is a chemical compound that has been widely used in scientific research. It is a member of the triazole family of compounds, which are known for their diverse range of biological activities. Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate has been found to have a number of interesting properties, including its ability to act as an inhibitor of certain enzymes and its potential as a drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of these neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate have been studied extensively in vitro and in animal models. It has been found to have a variety of effects on the body, including its ability to inhibit the growth of cancer cells, its potential as a treatment for Alzheimer's disease, and its ability to act as an inhibitor of certain enzymes. However, more research is needed to fully understand the effects of this compound on the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it has been found to have a wide range of potential applications in scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments that use this compound.

Future Directions

There are a number of future directions for research on Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been found to inhibit the activity of certain enzymes that are involved in the development of the disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development and disease treatment. Finally, further studies are needed to investigate the safety and toxicity of this compound in animal models and humans.

Synthesis Methods

The synthesis of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate is a relatively straightforward process that involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of sodium hypochlorite and sodium hydroxide. The resulting product is then purified using standard laboratory techniques.

Scientific Research Applications

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate has been used in a variety of scientific research applications, including studies on enzyme inhibition, drug development, and disease treatment. It has been found to have potential as a treatment for cancer, as it has been shown to inhibit the growth of certain cancer cells in vitro. Additionally, it has been investigated as a potential treatment for Alzheimer's disease, as it has been found to inhibit the activity of certain enzymes that are involved in the development of the disease.

properties

IUPAC Name

ethyl 2-(3-chloro-1,2,4-triazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-3-6(7(13)14-4-2)12-5-10-8(9)11-12/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBCYSQZLLUZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=NC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.